molecular formula C15H8NO3Se+ B12465271 4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium

4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium

Katalognummer: B12465271
Molekulargewicht: 329.20 g/mol
InChI-Schlüssel: ODXHBXMJKBTWSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium is a complex organic compound that belongs to the family of benzoselenophenes. These compounds are known for their unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium in the molecular structure imparts distinct electronic properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate selenophene derivatives with nitro-substituted aromatic compounds under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and higher yields, making the process more efficient and scalable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, amino-substituted compounds, and various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The selenium atom in the structure also plays a crucial role in modulating the compound’s electronic properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • 1Benzoselenopheno3,2-bbenzoselenophenes : Known for their use in organic semiconductors.
  • 1Benzothieno3,2-bbenzothiophenes : Sulfur analogs with similar electronic properties.
  • 1Benzochalcogenopheno3,2-bbenzochalcogenophenes : Compounds containing different chalcogen atoms like sulfur, selenium, or tellurium .

Uniqueness

4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium is unique due to the presence of both selenium and a nitro group in its structure. This combination imparts distinct electronic and chemical properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H8NO3Se+

Molekulargewicht

329.20 g/mol

IUPAC-Name

4-nitro-[1]benzoselenolo[3,2-b]chromen-5-ium

InChI

InChI=1S/C15H8NO3Se/c17-16(18)11-6-3-4-9-8-13-15(19-14(9)11)10-5-1-2-7-12(10)20-13/h1-8H/q+1

InChI-Schlüssel

ODXHBXMJKBTWSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C([Se]2)C=C4C=CC=C(C4=[O+]3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.